molecular formula C15H27N3O2 B7529314 4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide

4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide

Cat. No. B7529314
M. Wt: 281.39 g/mol
InChI Key: UOWMZKCSQQUULF-UHFFFAOYSA-N
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Description

4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide, also known as CDC or CDC-26, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CDC is a piperidine derivative and belongs to the class of compounds known as kappa opioid receptor agonists.

Scientific Research Applications

4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been studied for its potential as a therapeutic agent for various conditions such as depression, anxiety, and drug addiction. Preclinical studies have shown that 4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is a selective kappa opioid receptor agonist, which means it selectively binds to and activates the kappa opioid receptor in the brain. Activation of this receptor has been shown to produce analgesic, anxiolytic, and antidepressant effects.

Mechanism of Action

4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide binds to the kappa opioid receptor in the brain and activates it, leading to downstream effects such as inhibition of neurotransmitter release and modulation of neuronal excitability. The exact mechanism of action of 4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is still being studied, but it is believed to involve the activation of intracellular signaling pathways that regulate gene expression and neuronal function.
Biochemical and Physiological Effects:
4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to produce analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of addiction. 4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has a relatively short half-life and is rapidly metabolized in the liver, which may limit its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is a relatively new compound and has not been extensively studied. However, its selective binding to the kappa opioid receptor and potential therapeutic effects make it a promising candidate for further research. One limitation of 4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is its short half-life, which may make it difficult to administer in therapeutic doses.

Future Directions

Future research on 4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide could focus on optimizing its pharmacokinetic properties to improve its efficacy as a therapeutic agent. Additionally, studies could investigate its potential as a treatment for other conditions such as chronic pain and post-traumatic stress disorder. Further research is also needed to fully understand the mechanism of action of 4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide and its downstream effects on neuronal function.

Synthesis Methods

4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide can be synthesized through a multi-step process starting with the reaction of cyclohexylamine and 1,4-dibromo-2-butene to form 4-cyclohexyl-1-butene. This intermediate is then reacted with N,N-dimethylpiperidine in the presence of a palladium catalyst to yield 4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide. The final product is purified through recrystallization and characterized using spectroscopic techniques.

properties

IUPAC Name

4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2/c1-17(2)15(20)18-10-8-12(9-11-18)14(19)16-13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWMZKCSQQUULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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